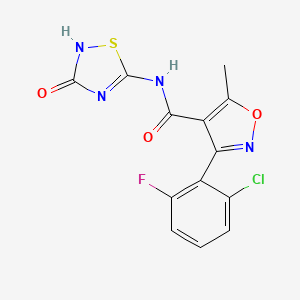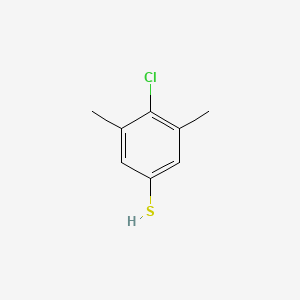![molecular formula C9H15ClO2S B2535520 {Chlorure de méthanesulfonyle de bicyclo[2.2.2]octan-2-yle} CAS No. 1862866-81-6](/img/structure/B2535520.png)
{Chlorure de méthanesulfonyle de bicyclo[2.2.2]octan-2-yle}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C9H15ClO2S and a molecular weight of 222.73 g/mol . It is a research chemical primarily used in various scientific studies and industrial applications. The compound is characterized by its bicyclic structure, which consists of a bicyclo[2.2.2]octane ring system attached to a methanesulfonyl chloride group.
Applications De Recherche Scientifique
{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It is known that the bicyclo[222]octane structure is a privileged structure found in a myriad of natural products and biologically significant molecules .
Mode of Action
The exact mode of action of “{Bicyclo[22It is known that the compound is involved in a new tandem reaction that permits rapid access to a wide range of bicyclo[222]octane-1-carboxylates . This process is highly enantioselective and is mediated by an organic base .
Biochemical Pathways
The bicyclo[222]octane structure is known to be a key intermediate in the synthesis of various natural products and biologically significant molecules .
Pharmacokinetics
It is known that the bicyclo[222]octane structure, when incorporated into the structure of certain drugs, can lead to improved physicochemical properties such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity .
Action Environment
It is known that the bicyclo[222]octane structure, when incorporated into the structure of certain drugs, can lead to improved physicochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride typically involves the reaction of bicyclo[2.2.2]octane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of {Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the consistent quality and scalability of the compound. The industrial production methods are designed to minimize waste and environmental impact while maximizing efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of {Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride include:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Major Products Formed
The major products formed from the reactions of {Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride include sulfonamides, sulfonate esters, sulfonyl hydrides, and sulfonic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride: Similar structure but with the sulfonyl chloride group attached to a different carbon atom.
Bicyclo[2.2.2]octane-1-methanesulfonyl chloride: Another isomer with a different attachment point for the sulfonyl chloride group.
Uniqueness
{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it suitable for specialized applications in research and industry .
Propriétés
IUPAC Name |
2-bicyclo[2.2.2]octanylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOAHLGCMMGWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(N,N-dimethylsulfamoyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2535437.png)
![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2535438.png)

![8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2535440.png)
![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2535442.png)




![2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol](/img/structure/B2535452.png)

![N-(9-ethyl-9H-carbazol-3-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2535457.png)

![N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B2535460.png)
